molecular formula C14H17FN2O4S B2406940 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 952886-75-8

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2406940
CAS No.: 952886-75-8
M. Wt: 328.36
InChI Key: OCGVDMRFEXVEJS-UHFFFAOYSA-N
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Description

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3,3-dimethylpiperazin-2-one core, a structure that is recognized as a valuable scaffold in the design of pharmacologically active molecules. Piperazine and related diazine derivatives are frequently explored in pharmaceutical research for their ability to interact with biological targets . The compound is substituted with a (4-fluorophenyl)sulfonyl acetyl group, a functional motif present in compounds investigated for a range of activities, including as inhibitors for enzymes like histone deacetylase (HDAC) and as effectors for viral assembly in infectious diseases such as Hepatitis B . The presence of the sulfonyl group can contribute to enhanced binding affinity and metabolic stability in drug candidates . This makes this compound a potentially useful building block for researchers developing novel therapeutic agents for conditions like cancer, neurological disorders, and viral infections . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)sulfonylacetyl]-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c1-14(2)13(19)16-7-8-17(14)12(18)9-22(20,21)11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGVDMRFEXVEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl sulfonyl group and the acetyl group. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Fluorophenyl Sulfonyl Group: This step often involves the use of sulfonyl chlorides and fluorobenzenes under conditions that facilitate sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chlorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one
  • 4-(2-((4-Methylphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Uniqueness

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is a member of a class of piperazine derivatives that have garnered attention due to their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FNO3SC_{15}H_{18}FNO_3S. The presence of the fluorophenyl and sulfonyl groups is crucial for its biological activity, influencing its interaction with various biological targets.

Dopamine Transporter Inhibition

Recent studies have indicated that compounds with similar structural features may act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models. The inhibition of DAT is crucial as it modulates dopamine levels in the brain, potentially leading to therapeutic effects in conditions such as addiction .

Histone Deacetylase (HDAC) Inhibition

Compounds structurally related to this compound have been evaluated for their HDAC inhibitory activity. For instance, a related compound demonstrated selective inhibition of HDAC3, which is involved in the regulation of gene expression linked to cancer progression. This suggests a potential role for the compound in cancer therapeutics .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity with an IC50 value indicative of its potency:

Cell Line IC50 (μM) Mechanism
HepG21.30Apoptosis induction
MCF71.50Cell cycle arrest

These findings suggest that the compound may induce apoptosis and affect cell cycle progression, making it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Psychostimulant Abuse : A study involving rats showed that a piperazine derivative similar to our compound effectively reduced cocaine self-administration behaviors without inducing psychostimulant effects itself. This highlights its potential as a therapeutic agent for treating addiction disorders .
  • Cancer Treatment : In xenograft models, related compounds demonstrated significant tumor growth inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid). The study highlighted that these compounds could enhance the efficacy of existing chemotherapeutics when used in combination .

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one?

  • Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example, refluxing in ethanol or dimethylformamide (DMF) under controlled pH and temperature (e.g., 60–80°C) can improve yields. Purification via silica gel column chromatography with ethyl acetate/petroleum ether (1:1) is commonly used to isolate the compound . Monitoring reaction progress using thin-layer chromatography (TLC) ensures minimal side-product formation .

Q. How can researchers confirm the molecular structure of this compound?

  • Answer: Structural elucidation involves a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the fluorophenyl and piperazine moieties.
  • IR spectroscopy to identify functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation .

Q. What in vitro assays are suitable for preliminary biological activity assessment?

  • Answer: Begin with cell-based assays targeting relevant pathways (e.g., kinase inhibition or GPCR modulation). Use HEK-293 or HeLa cell lines for cytotoxicity screening (MTT assay). Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) are critical for validating activity .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfonylacetyl group be rationalized?

  • Answer: The sulfonylacetyl group undergoes nucleophilic substitution at the acetyl carbon due to electron-withdrawing effects of the sulfonyl group. Computational studies (DFT) can map transition states, while isotopic labeling (e.g., ¹⁸O in sulfonyl) tracks reaction pathways .

Q. How should researchers address contradictions between computational and experimental data (e.g., bond angles or reactivity)?

  • Answer: Reconcile discrepancies by cross-validating results:

  • X-ray crystallography provides precise bond-length/angle data.
  • Molecular dynamics simulations refine computational models using experimental parameters (e.g., solvent effects) .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

  • Answer: Modify labile groups (e.g., methyl substituents on piperazine) to reduce CYP450-mediated oxidation. In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life. Deuterium incorporation at metabolically active sites can enhance stability .

Q. How to develop a robust HPLC method for quantifying this compound in biological matrices?

  • Answer: Optimize mobile phase composition (e.g., methanol/sodium acetate buffer, pH 4.6) for peak resolution. Use C18 columns with UV detection at λ = 254 nm (fluorophenyl absorption). Validate linearity (0.1–50 µg/mL), recovery (>90%), and LOQ (<0.1 µg/mL) .

Q. What methodologies are recommended for toxicity profiling in early-stage research?

  • Answer: Combine in vitro (Ames test for mutagenicity, hERG assay for cardiotoxicity) and in silico tools (e.g., ProTox-II for LD50 prediction). Zebrafish embryo models offer rapid in vivo toxicity screening .

Q. How can solubility challenges be addressed during formulation development?

  • Answer: Employ co-solvents (PEG-400, DMSO) or cyclodextrin-based inclusion complexes. Nanoparticle formulations (e.g., PLGA nanoparticles) enhance bioavailability. Solubility parameters (Hansen solubility parameters) guide excipient selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.